molecular formula C12H15ClFN3 B7971942 6-fluoro-2-(piperidin-2-yl)-1H-1,3-benzodiazole hydrochloride

6-fluoro-2-(piperidin-2-yl)-1H-1,3-benzodiazole hydrochloride

Cat. No.: B7971942
M. Wt: 255.72 g/mol
InChI Key: CXUJIXXVGSJIQO-UHFFFAOYSA-N
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Description

6-Fluoro-2-(piperidin-2-yl)-1H-1,3-benzodiazole hydrochloride is a chemical compound that belongs to the class of benzodiazoles, which are heterocyclic aromatic organic compounds This compound features a fluorine atom at the 6th position and a piperidin-2-yl group at the 2nd position of the benzodiazole ring

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of 6-fluoro-2-(piperidin-2-yl)-1H-1,3-benzodiazole hydrochloride typically involves the following steps:

  • Starting Materials: The synthesis begins with commercially available starting materials such as 6-fluorobenzothiazole and piperidine.

  • Reaction Conditions: The reaction is usually carried out under reflux conditions with a suitable solvent such as ethanol or methanol. The reaction mixture is heated to a specific temperature (usually around 80-100°C) for a certain period to ensure complete conversion.

  • Purification: After the reaction is complete, the product is purified using techniques such as recrystallization or column chromatography to obtain the pure compound.

Industrial Production Methods: In an industrial setting, the synthesis of this compound may involve larger-scale reactions with optimized conditions to increase yield and reduce costs. Continuous flow reactors and automated systems can be employed to enhance efficiency and ensure consistent product quality.

Chemical Reactions Analysis

Types of Reactions: 6-Fluoro-2-(piperidin-2-yl)-1H-1,3-benzodiazole hydrochloride can undergo various chemical reactions, including:

  • Oxidation: The compound can be oxidized to form derivatives with different functional groups.

  • Reduction: Reduction reactions can be used to modify the compound's structure.

  • Substitution: Substitution reactions can introduce different substituents at various positions on the benzodiazole ring.

Common Reagents and Conditions:

  • Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and hydrogen peroxide (H2O2).

  • Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) and sodium borohydride (NaBH4) are often used.

  • Substitution: Various nucleophiles and electrophiles can be used to achieve substitution reactions.

Major Products Formed: The major products formed from these reactions include oxidized derivatives, reduced forms, and substituted analogs of the original compound.

Scientific Research Applications

Chemistry: In chemistry, this compound is used as a building block for the synthesis of more complex molecules. It can serve as an intermediate in the preparation of pharmaceuticals and other chemical products.

Biology: In biological research, 6-fluoro-2-(piperidin-2-yl)-1H-1,3-benzodiazole hydrochloride is used to study various biological processes and pathways. It can be employed as a tool to investigate enzyme inhibition, receptor binding, and other biochemical interactions.

Medicine: This compound has potential medicinal applications, particularly in the development of new drugs. It may be used in the treatment of various diseases due to its biological activity.

Industry: In the industrial sector, this compound can be utilized in the production of materials, coatings, and other products that require specific chemical properties.

Mechanism of Action

The mechanism by which 6-fluoro-2-(piperidin-2-yl)-1H-1,3-benzodiazole hydrochloride exerts its effects involves its interaction with molecular targets and pathways. The compound may bind to specific receptors or enzymes, leading to biological responses. The exact mechanism can vary depending on the specific application and the biological system being studied.

Comparison with Similar Compounds

  • 6-Fluoro-3-(piperidin-4-yl)-1,2-benzoxazole: This compound is structurally similar but differs in the position of the piperidinyl group.

  • 6-Fluoro-2-(piperidin-3-yl)-1H-1,3-benzodiazole hydrochloride: Another structural analog with a different piperidinyl group position.

Uniqueness: 6-Fluoro-2-(piperidin-2-yl)-1H-1,3-benzodiazole hydrochloride is unique due to its specific substitution pattern, which can influence its chemical and biological properties. This uniqueness allows it to be used in specific applications where other similar compounds may not be as effective.

Properties

IUPAC Name

6-fluoro-2-piperidin-2-yl-1H-benzimidazole;hydrochloride
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C12H14FN3.ClH/c13-8-4-5-9-11(7-8)16-12(15-9)10-3-1-2-6-14-10;/h4-5,7,10,14H,1-3,6H2,(H,15,16);1H
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

CXUJIXXVGSJIQO-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CCNC(C1)C2=NC3=C(N2)C=C(C=C3)F.Cl
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C12H15ClFN3
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

255.72 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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